GRGESP

描述

The exact mass of the compound Gly-arg-gly-glu-ser-pro is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

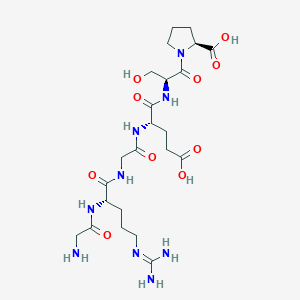

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N9O10/c24-9-16(34)29-12(3-1-7-27-23(25)26)19(38)28-10-17(35)30-13(5-6-18(36)37)20(39)31-14(11-33)21(40)32-8-2-4-15(32)22(41)42/h12-15,33H,1-11,24H2,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,25,26,27)/t12-,13-,14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOOUZZBQZNYCU-AJNGGQMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N9O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912419 |

Source

|

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-carboxy-1-hydroxybutylidene)serylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99896-88-5 |

Source

|

| Record name | Glycyl-arginyl-glycyl-glutamyl-seryl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-carboxy-1-hydroxybutylidene)serylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The GRGESP Peptide: A Technical Guide to its Function as an Inactive Control in RGD-Integrin Binding Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cell biology and drug development, specificity is paramount. The GRGESP peptide, a synthetic hexapeptide with the sequence Gly-Arg-Gly-Glu-Ser-Pro, serves a critical function as a negative control in research focused on the widely studied Arginyl-Glycyl-Aspartic acid (RGD) motif. While structurally similar to the canonical RGD sequence found in many extracellular matrix (ECM) proteins, the substitution of the negatively charged aspartic acid (D) with glutamic acid (E) renders the this compound peptide largely inactive in mediating cell adhesion and signaling events. This guide provides an in-depth technical overview of the function of the this compound peptide, highlighting its use in elucidating the specific roles of RGD-integrin interactions.

The RGD Motif and Integrin Binding

The RGD sequence is a key recognition site for a class of cell surface receptors known as integrins.[1] Integrins are heterodimeric transmembrane proteins that mediate cell-matrix and cell-cell adhesion, playing crucial roles in processes such as cell migration, proliferation, differentiation, and survival.[1] The interaction between the RGD motif in ECM proteins like fibronectin, vitronectin, and laminin, and the binding pocket of various integrin subtypes (e.g., αvβ3, α5β1, αvβ5) is fundamental to these cellular functions.[1][2]

The Critical Role of Aspartic Acid in RGD-Mediated Interactions

The specificity of the RGD-integrin interaction is highly dependent on the precise amino acid sequence. The substitution of the aspartic acid residue in the RGD sequence with other amino acids, such as glutamic acid in this compound, typically leads to a complete loss of binding activity.[2] This highlights the critical role of the aspartate's carboxyl group in forming a coordination bond with a divalent cation in the integrin's metal ion-dependent adhesion site (MIDAS), a key step in ligand binding.

This compound as a Negative Control: Demonstrating Specificity

The primary function of the this compound peptide is to serve as a robust negative control in experiments investigating RGD-mediated cellular processes. By comparing the effects of an RGD-containing peptide (e.g., GRGDSP) with those of this compound, researchers can confidently attribute any observed biological activity to the specific RGD-integrin interaction.

Cell Adhesion

A fundamental process mediated by RGD-integrin binding is cell adhesion. Numerous studies have demonstrated that surfaces coated with RGD peptides promote the attachment and spreading of various cell types, while surfaces coated with this compound do not.[3]

Table 1: Comparative Effects of GRGDSP and this compound on Cell Adhesion

| Parameter | GRGDSP | This compound | Reference(s) |

| Cell Attachment | Promotes | No significant effect | [3] |

| Cell Spreading | Induces | No significant effect | [3] |

Intracellular Signaling

The binding of RGD peptides to integrins triggers a cascade of intracellular signaling events. The use of this compound as a control is essential to demonstrate that these signaling pathways are specifically activated by the RGD sequence.

-

Calcium Signaling: RGD peptides have been shown to induce intracellular calcium transients in various cell types, including oocytes and neurons.[4][5] Studies utilizing heparin, an inhibitor of IP3-induced calcium release, have suggested that the RGD-induced calcium response is mediated through the IP3 pathway.[5] In contrast, this compound fails to elicit a similar calcium response.[5]

-

ERK/MAPK Pathway Activation: The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade activated by RGD-integrin engagement. This pathway is involved in cell proliferation, differentiation, and survival. Western blot analysis consistently shows an increase in the phosphorylation of ERK1/2 in response to GRGDSP treatment, an effect that is absent with this compound treatment.[6]

Table 2: Comparative Effects of GRGDSP and this compound on Intracellular Signaling

| Signaling Event | GRGDSP | This compound | Reference(s) |

| Intracellular Ca2+ Release | Induces | No significant effect | [5] |

| ERK1/2 Phosphorylation | Increases | No significant effect | [6] |

Osteoclast Function

In bone biology, RGD-integrin interactions are crucial for the function of osteoclasts, the cells responsible for bone resorption. The synthetic peptide GRGDSP has been shown to induce the retraction of osteoclasts, a process that is not observed with the this compound peptide.[7]

Experimental Protocols

To facilitate the use of this compound as a negative control, detailed methodologies for key experiments are provided below.

Cell Adhesion Assay

This protocol outlines a standard method to quantify cell attachment to a peptide-functionalized surface.

Materials:

-

96-well tissue culture plates

-

GRGDSP and this compound peptide solutions (e.g., 10-100 µg/mL in sterile PBS)

-

Control solution (sterile PBS)

-

Cell suspension of interest (e.g., fibroblasts, endothelial cells)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Crystal Violet staining solution

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Coating: Add 100 µL of peptide solutions or control solution to respective wells of a 96-well plate. Incubate for 1-2 hours at 37°C.

-

Washing: Aspirate the coating solution and wash the wells three times with sterile PBS.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific cell binding.

-

Washing: Aspirate the blocking buffer and wash the wells three times with sterile PBS.

-

Cell Seeding: Seed a known number of cells (e.g., 1 x 10⁴ cells in 100 µL of serum-free medium) into each well.

-

Incubation: Incubate the plate for a defined period (e.g., 1-3 hours) at 37°C in a CO₂ incubator.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Fixation and Staining: Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain with Crystal Violet.

-

Quantification: Solubilize the stain and measure the absorbance at 570-590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Western Blot for ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 as a measure of MAPK pathway activation.

Materials:

-

Cell culture reagents

-

GRGDSP and this compound peptides

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and serum-starve overnight. Treat cells with GRGDSP, this compound, or a vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal loading.

Visualizing the RGD-Integrin Signaling Pathway

The following diagrams illustrate the key signaling pathways activated by RGD-integrin binding, which are not initiated by the this compound peptide.

Caption: RGD-Integrin mediated intracellular signaling pathways.

Caption: Experimental workflow for a cell adhesion assay.

Conclusion

The this compound peptide, by virtue of its inability to effectively bind integrins, serves as an indispensable tool for researchers studying RGD-mediated cellular phenomena. Its use as a negative control allows for the unambiguous demonstration of the specificity of RGD-integrin interactions in a wide array of biological processes, from cell adhesion and signaling to more complex physiological events. For professionals in drug development, the this compound peptide is crucial for validating the on-target effects of RGD-based therapeutics and diagnostics. A thorough understanding and correct implementation of this compound as a control are fundamental to producing high-quality, reproducible data in this competitive field.

References

- 1. mdpi.com [mdpi.com]

- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asu.elsevierpure.com [asu.elsevierpure.com]

- 4. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pathways involved in RGD-mediated calcium transients in mature bovine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Pre-)osteoclasts induce retraction of osteoblasts before their fusion to osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

GRGESP Peptide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexapeptide GRGESP (Gly-Arg-Gly-Glu-Ser-Pro) is a widely utilized synthetic peptide in biomedical research. Its primary application is as an inactive or negative control for the biologically active Arg-Gly-Asp (RGD) sequence, which is a key motif for integrin-mediated cell adhesion. Understanding the physicochemical properties of this compound, specifically its solubility and stability, is paramount for the design and interpretation of experiments. This technical guide provides an in-depth overview of the solubility and stability of the this compound peptide, supported by experimental protocols and visual diagrams to aid researchers in its effective use.

Core Properties of this compound Peptide

The fundamental characteristics of the this compound peptide are summarized in the table below.

| Property | Value | Source |

| Sequence | Gly-Arg-Gly-Glu-Ser-Pro | [1] |

| Molecular Weight | 601.6 g/mol | [1][2] |

| Appearance | Lyophilized white powder | [1] |

| Purity | Typically >95% | [1][2] |

Solubility of this compound Peptide

This compound is known to be a readily soluble peptide in aqueous solutions.[1] However, for practical applications, specific concentrations and solvent conditions are critical.

Quantitative Solubility Data

While detailed quantitative solubility limits in various solvents are not extensively published, empirical evidence from its use in research provides practical guidance.

| Solvent | Concentration | Observations | Source |

| Sterile Phosphate-Buffered Saline (PBS), pH 7.4 | 1 mg/mL | Routinely used for stock solution preparation. | [3] |

| Water | Freely soluble | General observation from product data sheets. | [1] |

| Cell Culture Media | Up to 100 µM | Used in cell-based assays without reported solubility issues. | [4] |

Factors Influencing Solubility

The solubility of peptides like this compound is influenced by several factors:

-

pH: The net charge of the peptide changes with pH, which can affect its solubility. The isoelectric point (pI) of this compound is theoretically around 4.5-5.5. At pH values above its pI, the peptide will be negatively charged, and below its pI, it will be positively charged, which can enhance solubility in aqueous solutions.

-

Ionic Strength: The presence of salts in buffers like PBS can influence solubility.

-

Temperature: While not extensively documented for this compound, temperature can affect the solubility of peptides. Gentle warming can sometimes aid dissolution.

Stability of this compound Peptide

The stability of this compound is a critical consideration for its storage and use in experiments to ensure its integrity and inactivity as a control.

Storage Recommendations

Proper storage is essential to prevent degradation of the this compound peptide.

| Form | Storage Temperature | Duration | Recommendations | Source |

| Lyophilized Powder | -20°C or lower | Long-term | Shipped at ambient temperature, but should be stored frozen upon receipt. | [1][2] |

| Reconstituted Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [5] |

| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [5] |

Potential Degradation Pathways

-

Hydrolysis: Cleavage of the peptide bond can occur, especially at extreme pH values. The presence of an aspartic acid (Asp) or asparagine (Asn) residue can make a peptide more susceptible to hydrolysis.

-

Oxidation: Amino acids such as methionine, cysteine, and tryptophan are prone to oxidation. This compound does not contain these residues, suggesting a lower susceptibility to this degradation pathway.

-

Deamidation: The conversion of asparagine or glutamine to their corresponding carboxylic acids can occur. This compound contains a glutamic acid but no asparagine or glutamine.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide

This protocol describes the preparation of a stock solution of this compound.

Materials:

-

Lyophilized this compound peptide

-

Sterile, pyrogen-free solvent (e.g., sterile PBS, pH 7.4, or sterile deionized water)

-

Sterile polypropylene (B1209903) microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Before opening, centrifuge the vial of lyophilized this compound peptide to ensure all the powder is at the bottom of the vial.[2]

-

Allow the vial to equilibrate to room temperature before opening to minimize condensation.

-

Add the desired volume of sterile solvent to the vial to achieve the target concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide).

-

Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

-

Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of Peptide Stability by HPLC

This protocol provides a general method for assessing the stability of a this compound solution over time.

Materials:

-

Reconstituted this compound peptide solution

-

Incubator or water bath at the desired temperature(s)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mobile phases (e.g., Acetonitrile and water with 0.1% Trifluoroacetic acid)

-

UV detector

Procedure:

-

Prepare a fresh solution of this compound at a known concentration.

-

Immediately analyze an aliquot of the freshly prepared solution by HPLC to obtain the initial purity profile (Time 0).

-

Incubate the remaining solution at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).

-

At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from the incubated solution.

-

Analyze the aliquot by HPLC using the same method as for the Time 0 sample.

-

Compare the chromatograms from the different time points to the Time 0 chromatogram. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation.

-

Quantify the percentage of intact peptide remaining at each time point to determine the degradation rate.

Visualizations

Signaling Pathway: this compound as an Inactive Control for RGD-Integrin Binding

Caption: this compound as a control for RGD-mediated integrin signaling.

Experimental Workflow: Peptide Reconstitution and Storage

Caption: Workflow for this compound peptide reconstitution and storage.

Logical Relationship: Factors Affecting this compound Stability

References

An In-depth Technical Guide on the GRGESP Peptide: A Core Tool in Cell Adhesion and Signaling Research

The Gly-Arg-Gly-Glu-Ser-Pro (GRGESP) peptide has become an indispensable tool for researchers in cell biology, biochemistry, and drug development. Its primary role is to serve as a negative control in experiments investigating integrin-mediated cell adhesion and signaling. This guide provides a comprehensive overview of the this compound peptide, its history, and its application in key experimental protocols.

Discovery and History: A Tale of a Control Peptide

The discovery of the this compound peptide is intrinsically linked to the groundbreaking discovery of the Arg-Gly-Asp (RGD) cell recognition motif. The RGD sequence was identified as the key binding site within fibronectin for cell surface receptors, later identified as integrins. To validate the specificity of the RGD-mediated interactions, a control peptide was needed—one that was structurally similar to the active RGD-containing peptides but lacked their biological activity.

The this compound peptide was synthesized to meet this need. By substituting the critical aspartic acid (D) residue with glutamic acid (E), the peptide's ability to bind to most RGD-dependent integrins was abolished. This subtle change from GRGDSP to this compound provided researchers with a powerful tool to demonstrate that the observed cellular effects were indeed due to specific RGD-integrin binding and not due to non-specific peptide effects. While a specific "discovery" paper for this compound is not apparent, its use as a control peptide emerged alongside the explosion of research into RGD-mediated cell adhesion in the late 1980s and early 1990s.

Role in Elucidating Integrin Signaling

The this compound peptide has been instrumental in dissecting the signaling pathways initiated by integrin engagement. By comparing the cellular responses to RGD-containing peptides (like GRGDSP) with the lack of response to this compound, scientists have been able to identify and characterize downstream signaling events.

2.1 Integrin-Mediated Signaling Pathway

Integrin binding to extracellular matrix (ECM) proteins containing the RGD motif triggers a cascade of intracellular events, including the recruitment of focal adhesion proteins and the activation of various kinases. The this compound peptide is used to confirm that these events are a direct result of specific integrin ligation.

Quantitative Data from Key Experiments

The following tables summarize quantitative data from representative studies where this compound was used as a control to demonstrate the specificity of RGD-mediated interactions.

Table 1: Inhibition of Cell Adhesion

| Cell Type | Substrate | Active Peptide (Concentration) | % Inhibition of Adhesion | Control Peptide (this compound) % Inhibition | Reference |

| CHO Cells | Fibronectin | GRGDSP (1 mg/ml) | ~100% | No significant effect | [1] |

| LLC-MK2 Cells | - | GRGDSP (0.6 µM) | ~45% (hMPV infection) | No significant effect | [2] |

| Endometrial Cells | ECM Proteins | GRGDSP (0.2 mg/ml) | Significant | No inhibition | [3] |

Table 2: Effects on Cellular Processes

| Cellular Process | Cell Type | Active Peptide (Concentration) | Observed Effect | Control Peptide (this compound) Effect | Reference |

| Collagenase Gene Expression | Rabbit Synovial Fibroblasts | GRGDSP (100 µg/ml) | Induction of gene expression | No effect | [4] |

| Glutamine Uptake (Hypo-osmotic) | Rat Skeletal Muscle | GRGDTP (25 µg/ml) | Prevention of increased uptake | No effect | [5] |

| Calcium Current | Arteriolar Smooth Muscle | cRGD | Inhibition of L-type Ca2+ channel current | No effect | [6] |

| aMPV/C Infection | DF-1 Cells | GRSDSP (10, 20, 40 µM) | Dose-dependent inhibition of infection | No significant effect | [7] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments where this compound is used as a negative control.

4.1 Cell Adhesion Assay

This protocol is a generalized procedure based on methodologies described in the literature[1].

-

Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., fibronectin, vitronectin) at a concentration of 1-10 µg/ml in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.

-

Blocking: The wells are washed with PBS and then blocked with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific cell binding.

-

Cell Preparation: Cells are harvested, washed, and resuspended in a serum-free medium.

-

Peptide Incubation: The cell suspension is pre-incubated with varying concentrations of the active peptide (e.g., GRGDSP) or the control peptide (this compound) for 15-30 minutes at 37°C.

-

Cell Seeding: The peptide-treated cells are then seeded onto the pre-coated and blocked wells and allowed to adhere for a specified time (e.g., 1-2 hours) at 37°C.

-

Washing: Non-adherent cells are removed by gentle washing with PBS.

-

Quantification: Adherent cells are fixed, stained (e.g., with crystal violet), and the absorbance is measured to quantify the number of attached cells.

4.2 Co-immunoprecipitation to Study Protein Interactions

This protocol is adapted from a study investigating the interaction between integrin α8β1 and nephronectin[8].

-

Cell Lysis: Tissues or cells are lysed in a buffer containing a non-ionic detergent (e.g., NP-40), protease inhibitors, and either EDTA (to disrupt divalent cation-dependent interactions) or the peptides of interest (GRGDSP or this compound) at a concentration of approximately 600 µg/ml.

-

Pre-clearing: The lysate is pre-cleared by incubation with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against the protein of interest (e.g., anti-α8 integrin) overnight at 4°C.

-

Complex Capture: Protein A/G beads are added to the lysate and incubated to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer (containing the respective peptide or EDTA) to remove non-specifically bound proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer and analyzed by Western blotting using an antibody against the putative interacting partner (e.g., anti-nephronectin).

Conclusion

The this compound peptide, though simple in its design, has been a cornerstone in the study of cell adhesion and signaling for decades. Its utility as a specific negative control has allowed researchers to unequivocally demonstrate the role of RGD-integrin interactions in a vast array of biological processes, from basic cell attachment to complex physiological and pathological events. As research into integrin biology continues to evolve, the this compound peptide will undoubtedly remain an essential tool in the arsenal (B13267) of scientists and drug developers.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pnas.org [pnas.org]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. escholarship.org [escholarship.org]

- 5. Integrin and cytoskeletal involvement in signalling cell volume changes to glutamine transport in rat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of Calcium Current in Arteriolar Smooth Muscle by αvβ3 and α5β1 Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Receptor Integrin β1 Promotes Infection of Avian Metapneumovirus Subgroup C by Recognizing a Viral Fusion Protein RSD Motif [mdpi.com]

- 8. rupress.org [rupress.org]

An In-depth Technical Guide to the GRGESP Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GRGESP peptide, including its physicochemical properties, its role as an experimental control, and relevant experimental methodologies.

Core Molecular Data

The this compound peptide is a synthetic hexapeptide with the amino acid sequence Gly-Arg-Gly-Glu-Ser-Pro. It is primarily utilized in cell biology and drug development research as an inactive control for the Arg-Gly-Asp (RGD) motif. The glutamic acid (E) residue in this compound, in place of the aspartic acid (D) in the RGD sequence, prevents it from binding to integrin receptors.

A summary of the key quantitative data for the this compound peptide is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 601.6 g/mol | [1] |

| Molecular Formula | C23H39N9O10 | [1] |

| Amino Acid Sequence | Gly-Arg-Gly-Glu-Ser-Pro | [1] |

| Purity | Typically >95% | [1] |

| Appearance | Lyophilized white powder |

Role in Research: The Inactive Control

The this compound peptide serves as a crucial negative control in experiments investigating integrin-mediated cell adhesion and signaling. The RGD sequence is a key recognition motif for many integrins, and its presence in extracellular matrix (ECM) proteins like fibronectin is fundamental for cell attachment and subsequent signaling cascades. The GRGDSP peptide, containing this motif, is often used to study these processes.

In contrast, the this compound peptide, with its single amino acid substitution, does not bind to integrins. Therefore, it is used to demonstrate the specificity of RGD-integrin interactions. Any cellular response observed in the presence of an RGD-containing peptide but absent with the this compound peptide can be attributed to specific integrin binding.

Experimental Protocols

Below are detailed methodologies for key experiments involving the this compound peptide.

Peptide Synthesis and Purification

The this compound peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Pro-Wang resin or similar

-

Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA, NMM)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Diethyl ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Lyophilizer

Methodology:

-

Resin Swelling: The resin is swelled in DMF.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid using a piperidine solution.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and a base and then coupled to the deprotected amino group on the resin.

-

Washing: The resin is washed with DMF to remove excess reagents.

-

Repeat: Steps 2-4 are repeated for each amino acid in the sequence (Ser, Glu, Gly, Arg, Gly).

-

Final Deprotection: The terminal Fmoc group is removed.

-

Cleavage: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail.

-

Precipitation: The crude peptide is precipitated with cold diethyl ether.

-

Purification: The crude peptide is purified by RP-HPLC.

-

Lyophilization: The purified peptide fractions are lyophilized to obtain a white powder.

Cell Adhesion Assay

This protocol outlines a typical cell adhesion assay where this compound is used as a negative control to demonstrate RGD-dependent cell attachment.

Materials:

-

96-well tissue culture plates

-

GRGDSP peptide (positive control)

-

This compound peptide (negative control)

-

Cell line of interest (e.g., fibroblasts, endothelial cells)

-

Serum-free cell culture medium

-

Bovine Serum Albumin (BSA)

-

Calcein-AM or Crystal Violet for cell quantification

-

Phosphate-Buffered Saline (PBS)

Methodology:

-

Plate Coating: Wells of a 96-well plate are coated with the GRGDSP peptide, this compound peptide, or a control protein like BSA. Typically, a concentration of 10-50 µg/mL in PBS is used, and the plate is incubated for 1-2 hours at 37°C or overnight at 4°C.

-

Blocking: The wells are washed with PBS and then blocked with a solution of 1% BSA in PBS for 30-60 minutes at room temperature to prevent non-specific cell binding.

-

Cell Seeding: Cells are harvested, washed, and resuspended in serum-free medium. A defined number of cells (e.g., 1 x 10^4 to 5 x 10^4 cells/well) are added to each well.

-

Incubation: The plate is incubated for a specific time (e.g., 30-90 minutes) at 37°C in a CO2 incubator to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gently washing the wells with PBS.

-

Quantification of Adherent Cells:

-

Crystal Violet Staining: Adherent cells are fixed (e.g., with 4% paraformaldehyde), stained with 0.1% crystal violet, and the dye is then solubilized (e.g., with 10% acetic acid). The absorbance is read on a plate reader.

-

Calcein-AM Staining: Adherent cells are incubated with Calcein-AM, and the fluorescence of the viable, adherent cells is measured using a fluorescence plate reader.

-

-

Data Analysis: The number of adherent cells in the this compound-coated wells is compared to the number in the GRGDSP-coated and BSA-coated wells.

Signaling Pathways and Logical Relationships

As an inactive control, this compound is not expected to initiate intracellular signaling pathways. Its utility lies in demonstrating the specificity of RGD-mediated signaling. The following diagram illustrates the canonical RGD-integrin signaling pathway, which is blocked when this compound is used.

The following workflow illustrates the use of this compound as a control in a typical cell adhesion experiment.

References

An In-depth Technical Guide to Non-Integrin Binding Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of non-integrin binding peptides, focusing on their mechanisms, the receptors they target, and the signaling pathways they modulate. It is designed to be a valuable resource for professionals in research and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application.

Introduction to Non-Integrin Binding Peptides

While the RGD (Arginine-Glycine-Aspartic acid) motif of integrin-binding peptides is extensively studied, a diverse and significant class of peptides interacts with cell surface receptors other than integrins. These non-integrin binding peptides play crucial roles in a variety of biological processes and present unique opportunities for therapeutic intervention. Their mechanisms of action are varied, ranging from direct receptor agonism or antagonism to functioning as delivery vehicles for therapeutic cargo.

This guide will focus on two prominent classes of non-integrin binding peptides:

-

Cell-Penetrating Peptides (CPPs) : These peptides can traverse the cell membrane and are often used to deliver cargo into cells.[1] They typically interact with components of the cell surface, such as heparan sulfate (B86663) proteoglycans, to initiate uptake.[2]

-

Receptor-Specific Peptides : These peptides bind to specific non-integrin receptors, such as Neuropilin-1 (NRP-1) and Syndecans, to trigger downstream signaling cascades.

Cell-Penetrating Peptides (CPPs)

CPPs are short peptides, often rich in basic amino acids like arginine and lysine, that can enter cells without causing significant membrane damage.[1][3] Their ability to transport various cargo molecules across the plasma membrane makes them valuable tools in research and medicine.[1]

Mechanism of Entry: The precise mechanism of CPP entry is still under investigation, but it is generally accepted that multiple pathways are involved, often simultaneously.[1][4] The primary mechanisms include:

-

Direct Penetration : At higher concentrations, some CPPs can directly pass through the lipid bilayer. This process is often energy-independent and may involve transient pore formation or membrane destabilization.[1][4]

-

Endocytosis : This is an energy-dependent process and the predominant pathway at lower CPP concentrations (<10 µM).[1][3] CPPs interact with cell surface proteoglycans, such as heparan sulfates, which can trigger various forms of endocytosis, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[2] A significant challenge for endocytic uptake is the subsequent escape of the CPP and its cargo from the endosome to reach the cytosol.[3]

Examples of CPPs:

-

TAT Peptide : Derived from the HIV-1 Tat protein, it is known to be internalized through macropinocytosis.[1]

-

Penetratin : Derived from the Antennapedia homeodomain, it can enter cells via both direct translocation and endocytosis.[4][5]

-

Transportan : A chimeric peptide that also utilizes both membrane translocation and endocytosis.[1]

Receptor-Specific Non-Integrin Binding Peptides

These peptides exhibit high specificity for their target receptors, enabling the modulation of distinct signaling pathways.

NRP-1 is a transmembrane receptor involved in angiogenesis, neuronal guidance, and vascular permeability. It is often overexpressed in tumor vasculature, making it an attractive target for cancer therapy.[6][7] Peptides that bind to NRP-1 often feature a C-terminal R/KXXR/K motif, known as the C-end rule (CendR).[7][8]

Signaling Pathway: Binding of a CendR peptide to the b1 domain of NRP-1 can trigger several downstream events.[7] In the context of vascular permeability, this binding can lead to the dissociation of cell-cell junction proteins like VE-cadherin, increasing the permeability of the endothelial layer.[9] This mechanism can be exploited to enhance the penetration of co-administered drugs into tumor tissues.[9] Furthermore, by competing with vascular endothelial growth factor (VEGF) for NRP-1 binding, these peptides can inhibit angiogenesis.[9]

Syndecans are a family of four transmembrane heparan sulfate proteoglycans (HSPGs) that act as co-receptors for a variety of signaling molecules, including growth factors and extracellular matrix (ECM) proteins.[10][11] They play roles in cell adhesion, migration, and proliferation.

Signaling Pathway: Peptides derived from ECM proteins like laminin (B1169045) can bind to the heparan sulfate chains of syndecans.[10][12] For example, the laminin-derived peptide AG73 binds to syndecans 1, 2, and 4.[12][13] This interaction can influence the organization of the actin cytoskeleton. Specifically, binding to syndecan-4 has been shown to activate Protein Kinase C epsilon (PKCε), leading to the formation of cross-linked actin networks (CLANs), which are important for cell adhesion and spreading.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for representative non-integrin binding peptides. This data is essential for comparing the efficacy and specificity of different peptides.

Table 1: Binding Affinities of Selected Non-Integrin Binding Peptides

| Peptide Family | Peptide Sequence/Name | Receptor Target | Binding Affinity (Kd/IC50) | Cell Type/System | Reference |

|---|---|---|---|---|---|

| NRP-1 Binding | RPAR | Neuropilin-1 | Strongest binding among tested mutants | Phage Display Assay | [7] |

| NRP-1 Binding | KDKPPR | Neuropilin-1 | Not specified, used for targeted therapy | Glioblastoma cells | [14] |

| Syndecan Binding | AG73 (RKRLQVQLSIRT) | Syndecan-1, -2, -4 | Not specified, functional adhesion | MDA-231 Breast Cancer Cells | [12] |

| Syndecan Binding | S2-FE (Modified SDC2 peptide) | MMP-7 pro-domain | Improved affinity over parent peptide | HCT116 Colon Cancer Cells | [11] |

| Integrin (for comparison) | GRGDSPK | αvβ3 | IC50: 12.2 nM | Isolated Integrin Assay | [15] |

| Integrin (for comparison) | Echistatin | αvβ3 | IC50: 0.46 nM | Isolated Integrin Assay | [15] |

| Integrin (for comparison) | RGD-Bicycle (CT3HPQcT3RGDcT3) | αvβ3 | IC50: 30-42 nM | ELISA |[16] |

Detailed Experimental Protocols

This section provides generalized protocols for key experiments used to characterize non-integrin binding peptides.

This protocol is adapted from methods used to determine ligand-receptor interactions and can be used to quantify the binding affinity (Kd or IC50) of a peptide for its receptor.[17][18]

Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of a peptide for its purified receptor.

Materials:

-

High-binding 96-well ELISA plates

-

Recombinant purified receptor

-

Biotinylated version of the peptide of interest (or a known biotinylated ligand for competition assays)

-

Unlabeled peptide of interest

-

Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

-

Blocking Buffer (e.g., 5% BSA in PBST)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Receptor Coating: Dilute the recombinant receptor to a concentration of 0.5-1.0 µg/mL in Coating Buffer. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.[17]

-

Washing: Decant the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.[17]

-

Washing: Repeat the washing step as in step 2.

-

Competition Assay:

-

Prepare serial dilutions of the unlabeled competitor peptide in Blocking Buffer.

-

Prepare a solution of the biotinylated ligand at a fixed concentration (typically at or below its Kd) in Blocking Buffer.

-

Add 50 µL of the unlabeled peptide dilutions to the wells, followed by 50 µL of the biotinylated ligand. For the "no inhibitor" control, add 50 µL of Blocking Buffer instead of the unlabeled peptide.

-

Incubate for 1-2 hours at room temperature with gentle shaking.

-

-

Washing: Repeat the washing step.

-

Detection: Add 100 µL of Streptavidin-HRP diluted in Blocking Buffer to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate 5 times with Wash Buffer.

-

Development: Add 100 µL of TMB substrate to each well. Allow the color to develop in the dark (5-30 minutes).

-

Stopping Reaction: Add 100 µL of Stop Solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the log concentration of the unlabeled peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol describes a general method to assess the activation or inhibition of a specific signaling pathway in response to peptide treatment using a luciferase reporter gene.[19][20]

Objective: To quantify the effect of a peptide on a specific signaling pathway (e.g., NF-κB, NFAT, CREB) in living cells.

Materials:

-

Cell line stably or transiently transfected with a reporter plasmid (e.g., a plasmid containing a luciferase gene downstream of a promoter with response elements for the pathway of interest).

-

Cell culture medium and supplements.

-

Peptide of interest.

-

Positive and negative controls for pathway activation/inhibition.

-

Luciferase assay reagent (e.g., ONE-Glo™ or similar).

-

White, opaque 96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cell line into a white, opaque 96-well plate at a predetermined density to achieve ~80-90% confluency on the day of the assay. Allow cells to attach and grow overnight.

-

Peptide Treatment:

-

Prepare serial dilutions of the peptide of interest in serum-free or low-serum medium.

-

Remove the growth medium from the cells and replace it with the medium containing the diluted peptide or controls.

-

Incubate for a predetermined time (e.g., 6-24 hours), which should be optimized for the specific pathway and reporter.

-

-

Lysis and Luciferase Reaction:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add a volume of luciferase reagent equal to the volume of the culture medium in each well.

-

Place the plate on a shaker for 5-10 minutes to ensure complete cell lysis and mixing.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells).

-

Normalize the signal to a control (e.g., untreated cells or cells treated with a known activator/inhibitor).

-

Plot the normalized luminescence against the log concentration of the peptide to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows discussed in this guide.

Caption: Signaling pathway of a CendR peptide binding to the NRP-1 receptor.

Caption: Signaling pathway of the AG73 peptide binding to Syndecan-4.

Caption: Experimental workflow for a competition ELISA binding assay.

References

- 1. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

- 2. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell penetrating peptides: Mechanism of action - American Chemical Society [acs.digitellinc.com]

- 4. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuropilin-1 Binding Peptide as Fusion to Diphtheria Toxin Induces Apoptosis in Non-small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequence dependence of C-end rule peptides in binding and activation of neuropilin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20220041683A1 - Neuropilin-1 Specific Binding Peptide, Fusion Protein Fused with Same, and Use Thereof - Google Patents [patents.google.com]

- 10. A syndecan-4 binding peptide derived from laminin 5 uses a novel PKCε pathway to induce cross-linked actin network (CLAN) formation in human trabecular meshwork (HTM) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Laminin- α 1 Chain-Derived Peptide, AG73, Binds to Syndecans on MDA-231 Breast Cancer Cells and Alters Filopodium Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Integrin and syndecan binding peptide-conjugated alginate hydrogel for modulation of nucleus pulposus cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 17. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. m.youtube.com [m.youtube.com]

The Inert Anchor: A Technical Guide to the Role of GRGESP Peptide in Connective Tissue Research

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The GRGESP peptide, a non-functional analog of the ubiquitous Arg-Gly-Asp (RGD) cell-binding motif, serves as an indispensable tool in the field of connective tissue research. Its primary role is that of a negative control, allowing researchers to unequivocally demonstrate the specificity of RGD-integrin interactions in a variety of cellular processes critical to tissue formation, remodeling, and repair. This technical guide provides a comprehensive overview of the this compound peptide, including its mechanism of action (or inaction), quantitative data from key studies, detailed experimental protocols, and visualizations of its role in cellular signaling.

Core Concept: The Inactive Control

The this compound peptide's utility lies in a single amino acid substitution: the replacement of aspartic acid (D) in the RGD sequence with glutamic acid (E). This seemingly minor change is sufficient to abolish the peptide's ability to bind to integrin receptors on the cell surface. Integrins, a family of transmembrane adhesion receptors, are the primary mediators of cell-extracellular matrix (ECM) interactions. The RGD sequence, found in many ECM proteins such as fibronectin, vitronectin, and collagen, is a key recognition site for numerous integrins. By binding to integrins, RGD-containing molecules can trigger a cascade of intracellular signaling events that influence cell adhesion, migration, proliferation, differentiation, and survival.

Because this compound cannot bind to integrins, it does not elicit these downstream effects. Therefore, when used in parallel with an RGD-containing peptide, any observed cellular response to the RGD peptide that is absent in the presence of this compound can be confidently attributed to specific RGD-integrin binding.

Quantitative Data Summary

The primary quantitative role of this compound in research is to establish a baseline or "no effect" level of response. The following tables summarize key quantitative findings from studies where this compound was used as a negative control.

| Table 1: Effect of this compound on Gene Expression in Osteoblast-Like Cells | |||

| Gene | Treatment | Concentration (µM) | Gene Expression (Ratio to GAPDH) |

| Alkaline Phosphatase (ALP) | This compound | 100 | ~1.0 (No significant change) |

| Osteopontin (OP) | This compound | 100 | ~1.0 (No significant change) |

| PTH/PTHrP Receptor (PTHR) | This compound | 100 | ~1.0 (No significant change) |

Data derived from a study on UMR106-06 osteoblast-like cells cultured on Type I collagen. The this compound peptide did not significantly alter the expression of key osteogenic genes, in contrast to the active GRGDTP peptide which showed concentration-dependent effects.[1]

| Table 2: Competitive Inhibition of Fibronectin-Mediated Cell Adhesion | |||

| Competing Peptide | Concentration (µM) | Mean Absorbance (OD 570nm) ± SD | % Inhibition |

| GRGDNP (Positive Control) | 100 | 0.28 ± 0.04 | 76.7% |

| This compound (Negative Control) | 100 | 1.15 ± 0.06 | 4.2% |

| No Competitor | 0 | 1.20 ± 0.05 | 0% |

Data from a competitive inhibition assay demonstrating that this compound does not effectively compete with fibronectin for binding to cells, resulting in minimal inhibition of cell adhesion.

| Table 3: Effect of this compound on Osteoclast Retraction | ||

| Peptide | Cell Type | Effect on Cell Retraction |

| GRGDSP | Chick and Rat Osteoclasts | Significant retraction (IC50 ~200 µM) |

| This compound | Chick and Rat Osteoclasts | No significant retraction |

Observational data indicating that unlike the active GRGDSP peptide, this compound does not induce the retraction of osteoclasts, a process dependent on integrin-mediated adhesion.[2]

Signaling Pathways: The Absence of Activation

The binding of RGD-containing ligands to integrins typically leads to the recruitment and activation of a signaling complex at focal adhesions, which includes Focal Adhesion Kinase (FAK) and the proto-oncogene Src. The autophosphorylation of FAK upon integrin clustering creates a binding site for Src, leading to the phosphorylation of other downstream targets and the initiation of signaling cascades that regulate cell behavior. As this compound does not bind to integrins, it fails to initiate this signaling cascade.

This compound's inability to bind to integrin receptors prevents the activation of FAK/Src signaling.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is commonly used as a negative control.

Cell Migration (Scratch) Assay

This assay is used to study cell migration in a two-dimensional context.

Principle: A "scratch" or gap is created in a confluent monolayer of cells. The rate at which the cells migrate to close the gap is monitored over time. This compound is used as a control to ensure that any observed effects of a test peptide on migration are due to specific receptor interactions.

Methodology:

-

Cell Seeding: Plate cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.

-

Scratch Creation: Once confluent, use a sterile pipette tip to create a uniform scratch across the center of each well.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh culture medium containing the test peptide (e.g., an RGD-containing peptide) or this compound (as a negative control) at the desired concentration. A vehicle-only control should also be included.

-

Imaging: Immediately capture images of the scratches at time 0. Continue to capture images at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed.

-

Analysis: The area of the scratch is measured at each time point using image analysis software. The rate of wound closure is then calculated and compared between the different treatment groups.

References

Methodological & Application

Application Notes: Utilizing GRGESP Peptide in Cell Adhesion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell adhesion, a fundamental biological process mediated primarily by the interaction of cell surface receptors with the extracellular matrix (ECM), plays a pivotal role in tissue development, immune response, and wound healing. A key player in this intricate process is the integrin family of receptors, which recognizes specific amino acid sequences within ECM proteins. The most well-characterized of these motifs is the Arginine-Glycine-Aspartic acid (RGD) sequence. The GRGESP peptide, a scrambled sequence of the RGD motif, serves as an essential negative control in cell adhesion assays. Its inability to bind to integrin receptors allows researchers to distinguish between specific integrin-mediated adhesion and non-specific cell attachment, ensuring the validity and accuracy of experimental results.

The this compound peptide is a hexapeptide with the sequence Glycine-Arginine-Glycine-Glutamic acid-Serine-Proline. Unlike peptides containing the RGD sequence, such as GRGDSP, the this compound peptide does not promote cell adhesion. This is because the specific linear arrangement of the RGD motif is crucial for its recognition by the ligand-binding pocket of integrins. By substituting Aspartic acid (D) with Glutamic acid (E) and altering the sequence, the this compound peptide is rendered inactive as an integrin ligand. Therefore, it is an ideal tool to ascertain the specificity of cell adhesion in studies focusing on RGD-integrin interactions.

Principle of Use

In a typical cell adhesion assay, a surface is coated with an RGD-containing peptide (the experimental condition) to promote cell attachment. In parallel, a surface is coated with the this compound peptide (the negative control). Cells are then seeded onto these surfaces. If the cells adhere significantly to the RGD-coated surface but not to the this compound-coated surface, it can be concluded that the observed adhesion is specifically mediated by integrin-RGD interactions. Bovine Serum Albumin (BSA) is often used as an additional control to block non-specific binding sites on the substrate.

Data Presentation

The following tables summarize representative quantitative data from cell adhesion assays, illustrating the differential effects of an RGD-containing peptide (GRGDSP) and the this compound control peptide.

Table 1: Quantitative Cell Adhesion Assay using Crystal Violet Staining

| Peptide Coating (10 µg/mL) | Mean Absorbance (570 nm) ± SD | Percentage of Cell Adhesion (%) |

| GRGDSP | 0.85 ± 0.05 | 100 |

| This compound | 0.12 ± 0.02 | 14.1 |

| BSA (1%) | 0.10 ± 0.01 | 11.8 |

Data is representative and compiled from typical results observed in cell adhesion experiments.

Table 2: Cell Spreading on Peptide-Coated Surfaces

| Peptide Coating (10 µg/mL) | Average Cell Area (µm²) ± SD | Morphology |

| GRGDSP | 1250 ± 150 | Well-spread, polygonal |

| This compound | 350 ± 50 | Rounded, minimal spreading |

| BSA (1%) | 300 ± 40 | Rounded, unattached |

Cell spreading is a key indicator of robust cell adhesion and is typically observed on surfaces that support integrin-mediated attachment.

Experimental Protocols

Protocol 1: Static Cell Adhesion Assay

This protocol describes a standard method for quantifying cell adhesion to peptide-coated surfaces using crystal violet staining.

Materials:

-

96-well tissue culture plates

-

GRGDSP peptide solution (1 mg/mL stock in sterile PBS)

-

This compound peptide solution (1 mg/mL stock in sterile PBS)

-

Bovine Serum Albumin (BSA) solution (1% w/v in sterile PBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell suspension of interest (e.g., fibroblasts, endothelial cells) in serum-free medium

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Crystal Violet solution

-

10% Acetic Acid solution

Procedure:

-

Coating of 96-well plates:

-

Dilute the stock solutions of GRGDSP and this compound peptides to a final concentration of 10 µg/mL in sterile PBS.

-

Add 100 µL of the diluted peptide solutions or 1% BSA solution to the respective wells of a 96-well plate.

-

Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.

-

Aspirate the coating solutions and gently wash the wells twice with 200 µL of sterile PBS.

-

Block non-specific binding by adding 200 µL of 1% BSA to all wells and incubate for 1 hour at 37°C.

-

Aspirate the BSA solution and wash the wells twice with 200 µL of sterile PBS.

-

-

Cell Seeding:

-

Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each well (1 x 10^4 cells/well).

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

-

-

Removal of Non-Adherent Cells:

-

Gently wash the wells three times with 200 µL of pre-warmed PBS to remove non-adherent cells.

-

-

Fixation and Staining:

-

Fix the adherent cells by adding 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

-

Aspirate the PFA and wash the wells twice with PBS.

-

Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

-

Wash the wells extensively with tap water to remove excess stain.

-

-

Quantification:

-

Air dry the plate completely.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

-

Protocol 2: Competitive Inhibition Assay

This protocol is used to demonstrate that the observed cell adhesion is indeed mediated by RGD-binding integrins.

Materials:

-

Same as Protocol 1

-

Soluble GRGDSP peptide

-

Soluble this compound peptide

Procedure:

-

Coating of 96-well plates:

-

Coat the wells with the GRGDSP peptide as described in Protocol 1.

-

-

Cell Preparation and Incubation with Soluble Peptides:

-

Prepare a cell suspension as in Protocol 1.

-

Pre-incubate the cell suspension with different concentrations of soluble GRGDSP or this compound peptide (e.g., 0, 10, 50, 100 µg/mL) for 30 minutes at 37°C.

-

-

Cell Seeding and Adhesion:

-

Add 100 µL of the pre-incubated cell suspension to the GRGDSP-coated wells.

-

Incubate and proceed with washing, fixation, staining, and quantification as described in Protocol 1.

-

Expected Outcome: Soluble GRGDSP will compete with the coated GRGDSP for integrin binding, leading to a dose-dependent decrease in cell adhesion. Soluble this compound should not have a significant effect on cell adhesion.

Mandatory Visualizations

RGD-Integrin Signaling Pathway

Caption: RGD-Integrin signaling cascade leading to cell adhesion.

Experimental Workflow for Cell Adhesion Assay

Caption: Workflow for a quantitative cell adhesion assay.

Logical Relationship of Peptides in Cell Adhesion

Caption: Logical flow of peptide-integrin interaction and outcome.

GRGESP Peptide: Application Notes and Protocols for Control Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the use of the Gly-Arg-Gly-Glu-Ser-Pro (GRGESP) peptide as a negative control in experiments involving the Arg-Gly-Asp (RGD) cell adhesion motif. The RGD sequence is a key recognition site for integrin receptors on the cell surface, mediating cell-matrix interactions critical for adhesion, migration, proliferation, and differentiation. The this compound peptide, with a substitution of aspartic acid (D) for glutamic acid (E), does not typically bind to integrin receptors and serves as an ideal inactive control to ensure the specificity of RGD-mediated effects.

Principle and Mechanism of Action

Integrins, a family of transmembrane heterodimeric receptors, recognize and bind to the RGD motif present in various extracellular matrix (ECM) proteins like fibronectin, vitronectin, and laminin. This binding initiates intracellular signaling cascades, primarily through the activation of Focal Adhesion Kinase (FAK) and Src family kinases. These pathways regulate the organization of the actin cytoskeleton, leading to cell spreading, adhesion, and migration.

The this compound peptide is designed to be a non-functional analog of RGD-containing peptides. The substitution of the negatively charged aspartic acid with the similarly charged but structurally different glutamic acid disrupts the precise spatial arrangement required for efficient integrin binding. Therefore, any cellular response observed in the presence of an RGD peptide but absent with an equimolar concentration of this compound can be attributed specifically to integrin-RGD interactions.

Quantitative Data Summary

The optimal concentration of this compound for control experiments should be determined empirically for each cell type and assay. However, the following tables summarize typical working concentrations from published studies, providing a starting point for experimental design. It is recommended to use this compound at the same concentration as the corresponding active RGD peptide.

Table 1: Recommended Concentration Ranges for this compound in Control Experiments

| Application | Cell Type | This compound Concentration | Active RGD Peptide (Example) | Active Peptide Concentration |

| Cell Adhesion Inhibition | Human Fibroblasts | ~850 µM | GRGDSP | ~850 µM[1] |

| MC3T3-E1 (Osteoblast precursor) | 1000 µM | GRGDNP | 1000 µM[1] | |

| Cell Spreading Inhibition | Chick and Rat Osteoclasts | 210.0 +/- 14.4 µM and 191.4 +/- 13.7 µM (IC50) | GRGDSP | 210.0 +/- 14.4 µM and 191.4 +/- 13.7 µM (IC50)[2] |

| Human Fibroblasts | 10-50 µg/mL (coating concentration) | GRGDSP/GRGDNP | 10-50 µg/mL (coating concentration)[3] | |

| Inhibition of Dentine Resorption | Rat Osteoclasts | 400 µM | GRGDSP | 400 µM[2] |

| Collagen Gel Contraction | Human Fibroblasts | Not specified, used as inhibitor | GRGDSP | Not specified |

Experimental Protocols

Here are detailed protocols for common assays where this compound is used as a negative control.

Protocol 1: Cell Adhesion Inhibition Assay

This assay measures the ability of soluble RGD peptides to competitively inhibit cell attachment to a substrate coated with an RGD-containing ECM protein, such as fibronectin.

Materials:

-

96-well tissue culture plates

-

Fibronectin (or other ECM protein)

-

GRGDSP peptide (active peptide)

-

This compound peptide (control peptide)

-

Cell line of interest (e.g., fibroblasts, endothelial cells)

-

Serum-free cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Crystal Violet stain (0.5% in 20% methanol)

-

10% Acetic Acid

Procedure:

-

Coating: Coat the wells of a 96-well plate with 50 µL of fibronectin solution (e.g., 10 µg/mL in PBS). Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the wells three times with PBS.

-

Blocking: Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well. Incubate for 30-60 minutes at 37°C.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1-5 x 10^5 cells/mL.

-

Peptide Treatment: In separate tubes, pre-incubate the cell suspension with the desired concentrations of GRGDSP or this compound peptides (e.g., 100-1000 µM) for 30 minutes at 37°C. Include a "no peptide" control.

-

Cell Seeding: Aspirate the blocking solution from the plate and add 100 µL of the cell/peptide suspension to the fibronectin-coated wells.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell adhesion.

-

Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with 100 µL of 4% paraformaldehyde for 10 minutes. Wash with PBS and then stain with 100 µL of 0.5% Crystal Violet solution for 20 minutes.

-

Destaining and Quantification: Wash the wells extensively with water and allow the plate to dry. Solubilize the stain by adding 100 µL of 10% acetic acid to each well. Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of adhesion relative to the "no peptide" control.

Protocol 2: Cell Spreading Assay

This assay assesses the effect of peptides on the morphology and spreading of cells on a coated substrate.

Materials:

-

Glass coverslips or tissue culture plates

-

GRGDSP peptide (active peptide)

-

This compound peptide (control peptide)

-

Cell line of interest

-

Complete cell culture medium

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-labeled phalloidin (B8060827) (for F-actin staining)

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Substrate Coating: Coat coverslips or plates with GRGDSP or this compound peptides by incubating with a 10-50 µg/mL solution in PBS for 1-2 hours at 37°C.[3] Alternatively, coat with an ECM protein as described in Protocol 1.

-

Washing: Wash the coated surfaces three times with PBS.

-

Cell Seeding: Seed cells onto the coated surfaces in complete cell culture medium and incubate for a desired period (e.g., 4-24 hours) to allow for spreading.

-

Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 5 minutes.

-

Staining: Stain the cells with fluorescently-labeled phalloidin and DAPI according to the manufacturer's instructions.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze cell spreading by measuring the cell area using image analysis software (e.g., ImageJ). Compare the cell area of cells on GRGDSP-coated surfaces to those on this compound-coated surfaces.

Mandatory Visualizations

Caption: RGD-Integrin Signaling Pathway.

Caption: Cell Adhesion Inhibition Assay Workflow.

References

Protocol for the Application of GRGESP in Fibroblast Research

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The synthetic hexapeptide Gly-Arg-Gly-Glu-Ser-Pro (GRGESP) serves as a critical negative control in fibroblast studies, particularly those investigating cell-matrix interactions mediated by the Arg-Gly-Asp (RGD) sequence. The RGD motif is a key recognition site for integrin receptors, which play a fundamental role in cell adhesion, migration, proliferation, and signaling. To definitively attribute observed cellular effects to RGD-integrin binding, it is essential to employ a control peptide that is structurally similar but lacks the specific RGD sequence. This compound fulfills this role, as it does not competitively inhibit the binding of RGD-containing extracellular matrix (ECM) proteins like fibronectin to fibroblast integrin receptors. Consequently, this compound is not expected to significantly impact fibroblast adhesion, proliferation, migration, or downstream signaling pathways that are dependent on RGD-integrin engagement. Its use ensures that observed effects are due to the specific biological activity of the experimental agent and not to nonspecific peptide-related phenomena.

Experimental Protocols

Peptide Preparation and Storage

1.1. Reconstitution:

-

Calculate the volume of solvent required to achieve a stock solution of 1-2 mg/mL. The choice of solvent depends on the peptide's overall charge. For this compound, which is generally hydrophilic, sterile distilled water or a buffer such as Phosphate-Buffered Saline (PBS) is recommended.

-

If solubility is an issue, a small amount of a gentle solvent like dimethyl sulfoxide (B87167) (DMSO) can be used initially, followed by dilution with the aqueous buffer.

-

Briefly sonicate if necessary to ensure complete dissolution.

1.2. Storage:

-

For long-term storage, lyophilized this compound should be kept at -20°C or -80°C.

-

Once reconstituted, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. For short-term use, the solution can be stored at 4°C for a few days.

Fibroblast Culture

-

Cell Lines: Human dermal fibroblasts (HDFs), mouse embryonic fibroblasts (e.g., NIH-3T3), or other relevant fibroblast lines.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

Cell Proliferation (MTT) Assay

-

Seeding: Seed fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium and allow them to adhere overnight.

-

Treatment: Replace the medium with a low-serum medium (e.g., 0.5-1% FBS) containing various concentrations of this compound (e.g., 10, 50, 100 µM). Include a vehicle-only control.

-

Incubation: Incubate the cells for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Cell Adhesion Assay

-

Plate Coating: Coat the wells of a 96-well plate with an ECM protein such as fibronectin (10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific binding.

-

Cell Preparation: Harvest fibroblasts using trypsin, wash, and resuspend them in serum-free medium.

-

Treatment: Incubate the suspended cells with various concentrations of this compound (e.g., 0.25-2.0 mM) for 15-30 minutes at room temperature.[1]

-

Seeding: Plate 5 x 10^4 cells/well onto the coated and blocked plate.

-

Incubation: Allow cells to adhere for 1-2 hours at 37°C.

-

Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

-

Quantification: Stain the remaining adherent cells with 0.5% crystal violet solution for 10 minutes. After washing and drying, solubilize the dye with 10% acetic acid and measure the absorbance at 590 nm.

Cell Migration (Wound Healing/Scratch Assay)

-

Seeding: Seed fibroblasts in a 6-well plate and grow to a confluent monolayer.

-

Scratch: Create a uniform scratch in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash with PBS to remove detached cells.

-

Treatment: Add low-serum medium containing different concentrations of this compound. Include a vehicle-only control.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12 and 24 hours) using a phase-contrast microscope.

-

Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Data Presentation

Table 1: Effect of this compound on Fibroblast Proliferation (MTT Assay)

| This compound Concentration (µM) | Cell Viability at 24h (% of Control ± SD) | Cell Viability at 48h (% of Control ± SD) | Cell Viability at 72h (% of Control ± SD) |

| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |

| 10 | 99.2 ± 4.1 | 101.5 ± 5.5 | 98.9 ± 5.2 |

| 50 | 100.8 ± 3.9 | 99.7 ± 4.9 | 100.3 ± 4.6 |

| 100 | 98.6 ± 4.7 | 99.1 ± 5.3 | 99.5 ± 5.0 |

Table 2: Effect of this compound on Fibroblast Adhesion to Fibronectin

| This compound Concentration (mM) | Relative Adhesion (% of Control ± SD) |

| 0 (Control) | 100 ± 7.2 |

| 0.25 | 98.5 ± 6.8 |

| 0.5 | 99.3 ± 7.5 |

| 1.0 | 97.9 ± 8.1 |

| 2.0 | 98.8 ± 7.0 |

Table 3: Effect of this compound on Fibroblast Migration (Wound Healing Assay)

| This compound Concentration (µM) | Wound Closure at 12h (% ± SD) | Wound Closure at 24h (% ± SD) |

| 0 (Control) | 35.2 ± 3.1 | 70.5 ± 4.2 |

| 50 | 34.8 ± 2.9 | 69.8 ± 4.5 |

| 100 | 35.5 ± 3.3 | 71.1 ± 3.9 |

Mandatory Visualization

Caption: Workflow for assessing the effect of this compound on fibroblast functions.

Caption: RGD-dependent integrin signaling versus the inert nature of this compound.

References

Application of GRGESP in Collagen Gel Contraction Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction